2-(2,4-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, has been reported . These compounds were synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Future Directions
The future directions for this compound could involve further studies to fully understand its biological activity and potential therapeutic applications. Given the interest in similar compounds, such as pyrido[2,3-d]pyrimidines, for their broad spectrum of activities, it would be worthwhile to explore the potential of “2-(2,4-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” in these areas .
Mechanism of Action
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine structure have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidine derivatives, which share a similar structure, have been reported to inhibit dihydrofolate reductase (dhfr) with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby halting the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
The inhibition of dhfr by similar compounds impacts the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . This disruption can lead to a halt in cell proliferation, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The inhibition of dhfr by similar compounds leads to a halt in the synthesis of rna and dna, which can result in cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-9-methoxy-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-24-12-7-8-13(16(10-12)26-3)18-21-19(23)14-9-11-5-4-6-15(25-2)17(11)27-20(14)22-18/h4-8,10H,9H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBXYRTLWHDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
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